molecular formula C21H21N3O5S2 B6572860 2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1021216-83-0

2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6572860
CAS No.: 1021216-83-0
M. Wt: 459.5 g/mol
InChI Key: WJBVARUJTBHLQY-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidinone core substituted at position 5 with a 4-ethoxybenzenesulfonyl group and at position 2 with a sulfanyl-linked N-(4-methylphenyl)acetamide moiety. The 4-ethoxybenzenesulfonyl group introduces steric bulk and electron-withdrawing characteristics, while the 4-methylphenyl acetamide contributes moderate hydrophobicity.

Properties

IUPAC Name

2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-3-29-16-8-10-17(11-9-16)31(27,28)18-12-22-21(24-20(18)26)30-13-19(25)23-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBVARUJTBHLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Analogs

Compound Pyrimidine Substituent (Position 5) Acetamide Aryl Group Notable Properties/Data (if available)
Target Compound 4-Ethoxybenzenesulfonyl 4-Methylphenyl N/A (data not provided in evidence)
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-... () 4-Ethylphenylsulfonyl 2,4-Dimethoxyphenyl Increased hydrophilicity due to methoxy groups
2-[(6-Methyl-4-oxo-... () 6-Methyl-4-oxo 4-Sulfamoylphenyl Sulfamoyl group enhances hydrogen bonding
2-[(4-Amino-6-oxo-... () 4-Amino-6-oxo 4-Ethoxyphenyl Amino group increases basicity
Compound from 3-Chloro-4-methoxyphenylsulfonyl Cyclohexenylethyl Chlorine enhances electronegativity
2-{[4-Methyl-6-oxo-5-(allyl)-... () Allyl 4-Methylphenyl Density: 1.22 g/cm³; pKa: 7.83

Electronic and Steric Influences

  • 4-Ethoxybenzenesulfonyl (Target) vs. Its bulkier structure may reduce solubility compared to the ethyl analog .
  • Sulfamoylphenyl () vs. 4-Methylphenyl (Target): The sulfamoyl group in ’s compound introduces strong hydrogen-bonding capacity, likely improving aqueous solubility relative to the hydrophobic 4-methylphenyl group .
  • Amino Substituent (): The 4-amino group on the pyrimidine ring increases basicity, which could influence binding interactions in biological systems compared to the target’s non-amino substituent .

Crystallographic and Hydrogen-Bonding Trends

While crystallographic data for the target compound is absent, related structures (e.g., ’s N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide) reveal that sulfonyl and acetamide groups participate in N—H⋯O and C—H⋯O interactions, stabilizing molecular packing .

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